molecular formula C9H6FNO2 B15337077 3-Fluoro-1H-indole-6-carboxylic Acid

3-Fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B15337077
M. Wt: 179.15 g/mol
InChI Key: MFSWBKHVMPDDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1H-indole-6-carboxylic Acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making its derivatives valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-indole-6-carboxylic Acid typically involves the introduction of a fluorine atom at the 3-position of the indole ring and a carboxylic acid group at the 6-position. One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, carboxylation, and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-1H-indole-6-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological receptors, while the carboxylic acid group facilitates interactions with enzymes and proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 6-Fluoro-1H-indole-3-carboxylic Acid
  • 6-Fluoroindole-3-carboxaldehyde
  • 6-Fluoro-5-methoxy-1H-indole

Comparison: 3-Fluoro-1H-indole-6-carboxylic Acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

3-fluoro-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H6FNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13)

InChI Key

MFSWBKHVMPDDPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.